D-Palmitoylcarnitine chloride
Description
Contextualizing Long-Chain Acylcarnitines within Cellular Metabolism
Long-chain acylcarnitines are ester derivatives of carnitine and long-chain fatty acids. diva-portal.orgwikipedia.org They are indispensable intermediates in cellular energy metabolism, primarily tasked with the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. wikipedia.orgmetwarebio.comcreative-proteomics.com This transport is critical because the inner mitochondrial membrane is impermeable to long-chain fatty acids and their activated forms, acyl-CoAs. aocs.orguu.nl
The process, known as the carnitine shuttle, involves a series of enzymatic steps:
The regenerated long-chain acyl-CoA is then available for β-oxidation, a multi-step process that breaks it down to produce acetyl-CoA, NADH, and FADH2, which subsequently fuel the tricarboxylic acid (TCA) cycle and the electron transport chain to generate large amounts of ATP. aocs.org Beyond their primary role in energy production, acylcarnitines are also involved in buffering the acyl-CoA/CoA ratio and detoxifying the cell by removing excess acyl groups. metwarebio.com
Significance of D-Palmitoylcarnitine Chloride as a Key Metabolic Intermediate
This compound is the D-isomer of palmitoylcarnitine, which is formed from palmitic acid, one of the most common saturated long-chain fatty acids in the body. wikipedia.org As such, it is a key intermediate in the mitochondrial oxidation of fatty acids. rndsystems.comsigmaaldrich.com Its principal role is to facilitate the transport of palmitate into the mitochondria for subsequent energy production through β-oxidation. caymanchem.comoroboros.at
In a research context, this compound and its enantiomer, L-Palmitoylcarnitine, are valuable tools. They are used to study mitochondrial function and dysfunction, particularly the processes of fatty acid oxidation and its regulation. plos.orgmdpi.com For instance, providing isolated mitochondria with palmitoylcarnitine allows researchers to directly assess the capacity and efficiency of the β-oxidation pathway and its coupling to the electron transport chain. researchgate.net It is also used in studies investigating the cellular effects of lipid accumulation, such as in models of prostate cancer. sigmaaldrich.com
| Property | Value | Source |
|---|---|---|
| Formal Name | 3-carboxy-N,N,N-trimethyl-2-[(1-oxohexadecyl)oxy]-1-propanaminium, monochloride | caymanchem.com |
| CAS Number | 6865-14-1 (for DL-form) | rndsystems.com |
| Molecular Formula | C₂₃H₄₆ClNO₄ | |
| Molecular Weight | 436.07 g/mol |
Overview of Research Trajectories and Unanswered Questions Regarding this compound
Current research on long-chain acylcarnitines, including palmitoylcarnitine, is expanding beyond their fundamental metabolic role. A significant body of research now focuses on the association between elevated levels of long-chain acylcarnitines and various pathological conditions. diva-portal.org
Key Research Trajectories:
| Research Area | Key Finding | Source |
|---|---|---|
| Mitochondrial Function | High concentrations of palmitoylcarnitine can depolarize the mitochondrial membrane and increase ROS generation in cardiomyocytes. | physiology.org |
| Insulin Signaling | Palmitoylcarnitine can induce dephosphorylation of the insulin receptor and decrease Akt phosphorylation, potentially contributing to insulin resistance. | researchgate.net |
| Cancer Biology | In liver cancer cells, palmitoylcarnitine can trigger mitochondria-mediated apoptosis by increasing the mitochondrial respiration rate and inducing oxidative stress. | mdpi.com |
| Prostate Cancer | High levels of palmitoylcarnitine can induce the expression of the inflammatory cytokine IL-6 and promote glycolysis in prostate cancer cells. Its activity shows overlap with DHT, an androgen linked to prostate cancer progression. | uea.ac.uk |
| Ion Channel Regulation | L-Palmitoylcarnitine inhibits KATP channel activity in the sarcolemma. | medchemexpress.commedchemexpress.com |
Unanswered Questions: Despite progress, several questions remain unresolved in the field:
Future research will likely focus on these questions to better understand the complex biology of this compound and other acylcarnitines, which could pave the way for new diagnostic and therapeutic strategies for a range of metabolic disorders.
Structure
2D Structure
Properties
IUPAC Name |
[(2S)-3-carboxy-2-hexadecanoyloxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H/t21-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAMKNLFIHBMGQT-BOXHHOBZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)O[C@@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Fundamental Biochemical Roles and Metabolic Interplay
D-Palmitoylcarnitine Chloride in Mitochondrial Fatty Acid Oxidation
The breakdown of fatty acids, known as β-oxidation, is a major source of ATP, particularly in tissues with high energy demands like the heart and skeletal muscle. researchgate.net However, the inner mitochondrial membrane is impermeable to long-chain fatty acids such as palmitic acid and its activated form, palmitoyl-CoA. researchgate.netwikipedia.org D-Palmitoylcarnitine serves as the essential transportable form of palmitate, enabling its entry into the mitochondrial matrix where β-oxidation occurs. wikipedia.org This process is facilitated by a coordinated system of enzymes and transporters known as the carnitine shuttle. nih.gov
Role in Palmitate Transport and Energy Production
Once inside the cell's cytoplasm, palmitic acid is first activated to palmitoyl-CoA. researchgate.net To traverse the mitochondrial barrier, this activated fatty acid must be converted into palmitoylcarnitine (B157527). nih.gov This conversion is the first step of the carnitine shuttle. Palmitoylcarnitine is then transported across the inner mitochondrial membrane into the matrix. researchgate.netportlandpress.commdpi.com Inside the matrix, it is converted back to palmitoyl-CoA, which can then enter the β-oxidation pathway. researchgate.netwikipedia.orgnih.gov The complete β-oxidation of one molecule of palmitoyl-CoA yields significant energy, with a net gain of 106 ATP molecules, highlighting its importance as an energy substrate. researchgate.net
Enzymatic Involvement of Carnitine Palmitoyltransferase I (CPT1)
The formation of palmitoylcarnitine from palmitoyl-CoA and L-carnitine is catalyzed by Carnitine Palmitoyltransferase I (CPT1). plos.org This enzyme is an integral protein located on the outer mitochondrial membrane. plos.orgmdpi.commdpi.com The action of CPT1 is the rate-limiting step in the entire process of long-chain fatty acid oxidation, making it a critical point of metabolic regulation. plos.orgthegoodscentscompany.com There are three known isoforms of CPT1 (CPT1A, CPT1B, and CPT1C), with their expression varying by tissue type; for instance, CPT1A is predominant in the liver, while CPT1B is the primary isoform in muscle and heart tissue. plos.orgthegoodscentscompany.com
Enzymatic Involvement of Carnitine Palmitoyltransferase II (CPTII)
After palmitoylcarnitine is transported into the mitochondrial matrix, Carnitine Palmitoyltransferase II (CPTII) catalyzes the reverse reaction. nih.gov CPTII is a peripheral protein associated with the inner mitochondrial membrane, facing the matrix. nih.govmdpi.com It transfers the palmitoyl (B13399708) group from palmitoylcarnitine back to a molecule of coenzyme A (CoA-SH) within the matrix, reforming palmitoyl-CoA and releasing free carnitine. nih.govmdpi.comnih.gov This step ensures that palmitoyl-CoA is available as a substrate for the enzymatic machinery of β-oxidation, while the freed carnitine is shuttled back to the cytoplasm to participate in further fatty acid transport. mdpi.com
Contribution of Carnitine-Acylcarnitine Translocase
The crucial step of moving palmitoylcarnitine across the impermeable inner mitochondrial membrane is mediated by the Carnitine-Acylcarnitine Translocase (CACT), also known as SLC25A20. researchgate.netmdpi.commdpi.com This carrier protein is embedded in the inner mitochondrial membrane and functions as an antiporter. mdpi.com It facilitates the transport of one molecule of acylcarnitine (like palmitoylcarnitine) from the intermembrane space into the matrix in a direct exchange for one molecule of free carnitine, which is moved out of the matrix. nih.govmdpi.com This ensures a continuous supply of both the fatty acid substrate into the matrix and the free carnitine carrier into the cytoplasm.
| Component | Location | Function |
|---|---|---|
| Carnitine Palmitoyltransferase I (CPT1) | Outer Mitochondrial Membrane | Catalyzes the formation of palmitoylcarnitine from palmitoyl-CoA and carnitine. This is the rate-limiting step. plos.orgthegoodscentscompany.com |
| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports palmitoylcarnitine into the mitochondrial matrix in exchange for free carnitine. researchgate.netmdpi.com |
| Carnitine Palmitoyltransferase II (CPTII) | Inner Mitochondrial Membrane (Matrix Side) | Converts palmitoylcarnitine back to palmitoyl-CoA and free carnitine inside the mitochondrial matrix. nih.govmdpi.com |
Interactions with Glucose and Pyruvate (B1213749) Metabolism
The metabolism of fatty acids and glucose are reciprocally regulated to maintain energy homeostasis. When fatty acid oxidation is high, glucose oxidation is typically suppressed. D-Palmitoylcarnitine plays a role in this metabolic interplay, primarily by influencing the fate of pyruvate, the end-product of glycolysis.
Modulation of Pyruvate Transport Kinetics
While early studies suggested that palmitoylcarnitine might directly decrease mitochondrial pyruvate content, this was later discounted. portlandpress.commdpi.com The primary interaction between palmitoylcarnitine and pyruvate metabolism occurs at the level of pyruvate oxidation rather than its direct transport. The oxidation of palmitoylcarnitine in isolated rat heart mitochondria has been shown to cause a significant inactivation of the pyruvate dehydrogenase (PDH) complex, the enzyme responsible for converting pyruvate to acetyl-CoA. This inhibitory effect is particularly pronounced at lower pyruvate concentrations.
The inactivation of PDH by the products of fatty acid oxidation is a key mechanism behind the Randle Cycle, which describes the competition between fatty acids and glucose for oxidation. When palmitoylcarnitine is being oxidized, the resulting increase in the mitochondrial ratios of acetyl-CoA/CoASH and NADH/NAD+ allosterically inhibits the PDH complex. This reduces the conversion of pyruvate to acetyl-CoA, thereby suppressing glucose oxidation. Studies on permeabilized muscle fibers have demonstrated that the presence of palmitoylcarnitine significantly reduces respiration rates when pyruvate is the substrate. This inhibitory effect underscores the role of fatty acid metabolites in enforcing metabolic inflexibility, where the availability of fatty acids diminishes the mitochondria's ability to utilize carbohydrate-derived fuels.
| Respiratory State | PDH Activity (nmol/min/mg protein) with Pyruvate Alone | PDH Activity (nmol/min/mg protein) with Pyruvate + Palmitoylcarnitine |
|---|---|---|
| State 4 (Resting) | 27 | 9 |
| 55% of State 3 | 54 | 14 |
| 85% of State 3 | 73 | 28 |
| State 3 (Active) | 90 | 93 |
Data adapted from a 1977 study on the inactivation of pyruvate dehydrogenase by palmitoylcarnitine oxidation. The results show a marked inactivation of PDH in the presence of palmitoylcarnitine, except when respiration is at its maximal rate (State 3).
Compound Reference Table
| Compound Name |
|---|
| This compound |
| Palmitic acid |
| Palmitoyl-CoA |
| L-carnitine |
| Acetyl-CoA |
| Coenzyme A (CoA-SH) |
| Pyruvate |
| NADH (Nicotinamide adenine (B156593) dinucleotide, reduced) |
| NAD+ (Nicotinamide adenine dinucleotide, oxidized) |
| ATP (Adenosine triphosphate) |
Influence on Glycolytic Flux
There is a lack of direct scientific evidence detailing the specific influence of this compound on glycolytic flux. Studies conducted on palmitoylcarnitine, generally using the L-isomer or a DL-mixture, have shown that an excess of fatty acid metabolites can lead to a redirection of glucose-derived pyruvate away from mitochondrial oxidation, thereby increasing lactate (B86563) production. This phenomenon, known as the Randle cycle, describes the competition between fatty acids and glucose for oxidation. However, it is crucial to note that these findings cannot be directly and accurately attributed to the D-isomer alone. One study did find that the D-derivative of palmitoylcarnitine inhibited the β-oxidation of L-palmitoylcarnitine, which could indirectly affect cellular energy balance and consequently impact glucose metabolism, but the direct mechanisms remain unelucidated. cdnsciencepub.com
Regulatory Impact on Lipid Homeostasis
The regulatory functions of this compound in lipid homeostasis are not well-defined in current scientific literature. The majority of research has centered on the physiological roles of L-carnitine and its acyl esters.
Effects on Lecithin:Cholesterol Acyltransferase Activity (Isomer-Specific)
A significant finding in the study of palmitoylcarnitine isomers is the differential effect on Lecithin:Cholesterol Acyltransferase (LCAT), an enzyme pivotal to reverse cholesterol transport. Research has demonstrated that L-Palmitoylcarnitine can inhibit the activity of LCAT in plasma from certain species. Specifically, in isolated rat plasma, L-Palmitoylcarnitine at a concentration of 500 µM was found to be inhibitory. caymanchem.com However, this effect was not observed in human plasma. caymanchem.com
Crucially, there is no available scientific data on the specific effect of this compound on LCAT activity. This absence of research prevents a direct comparative analysis of the isomer-specific effects on this key enzyme involved in lipid metabolism. The inhibitory action of the L-isomer in certain contexts highlights the stereospecificity of these molecular interactions, underscoring the need for further research to determine the corresponding action, or lack thereof, of the D-isomer.
| Isomer | Species | Concentration | Effect on LCAT Activity |
| L-Palmitoylcarnitine | Rat (isolated plasma) | 500 µM | Inhibitory caymanchem.com |
| L-Palmitoylcarnitine | Human (isolated plasma) | 500 µM | No inhibition observed caymanchem.com |
| This compound | Data Not Available | Data Not Available | Data Not Available |
Cellular and Subcellular Mechanisms of D Palmitoylcarnitine Chloride Action
Regulation of Intracellular Calcium Dynamics
D-Palmitoylcarnitine chloride is known to alter the delicate balance of intracellular calcium ([Ca2+]i), a ubiquitous second messenger that governs a multitude of cellular processes.
Mechanisms of Calcium Mobilization and Influx
This compound induces an increase in intracellular calcium concentration in a dose-dependent manner. medchemexpress.commdpi.com Studies in adult rat cardiomyocytes have shown that concentrations between 5-20 μM lead to a significant and reversible rise in [Ca2+]i. medchemexpress.com This elevation is attributed to both the mobilization of calcium from internal stores and the influx of calcium from the extracellular space. medchemexpress.commdpi.com The influx of Ca2+ involves the activation of G-protein coupled receptors and the PI3K pathway. uea.ac.uk
Activation of Sarcoplasmic Reticulum Calcium Release Channels
A primary mechanism of this compound-induced calcium increase is the release of calcium from the sarcoplasmic reticulum (SR), the main intracellular calcium store in muscle cells. medchemexpress.commdpi.com D-palmitoylcarnitine and other long-chain acylcarnitines have been shown to directly activate the Ca2+ release channels of the SR, also known as ryanodine (B192298) receptors (RyRs). caymanchem.com Specifically, long-chain acylcarnitines dose-dependently enhance the binding of [3H]ryanodine to SR membranes and significantly increase the open probability of the skeletal muscle ryanodine receptor (RyR1). While the direct effect on the cardiac ryanodine receptor (RyR2) is debated, depletion of SR calcium stores with low doses of ryanodine attenuates the arrhythmogenic effects and cytosolic calcium accumulation induced by long-chain acylcarnitines. Furthermore, palmitoylcarnitine (B157527) has been found to increase RyR2 oxidation and S-nitrosylation, leading to an increased SR Ca2+ leak. nih.gov
Crosstalk with L-type Calcium Channels and Na+/Ca2+ Exchange
| Ion Channel/Transporter | Effect of this compound | Concentration | Cell Type/System | Reference |
| Ryanodine Receptor (RyR) | Activation, increased open probability, increased Ca2+ leak | Varies (μM range) | Skeletal and Cardiac Muscle | caymanchem.comnih.gov |
| L-type Calcium Channel (LCC) | Biphasic: initial activation, then inhibition | 1.0 - 10 μM | Cardiac Myocytes, Reconstituted Channels | medchemexpress.comnih.gov |
| Na+/Ca2+ Exchanger (NCX) | Contribution to increased [Ca2+]i | 15 μM | Adult Rat Cardiomyocytes | medchemexpress.com |
Effects on Mitochondrial Function and Bioenergetics
As an intermediate in fatty acid metabolism, this compound has profound effects on mitochondria, the powerhouses of the cell.
Induction of Mitochondrial Damage and Permeability Transition Pore
Accumulation of long-chain acylcarnitines like palmitoylcarnitine is associated with mitochondrial dysfunction. mdpi.com Palmitoylcarnitine can induce depolarization of the mitochondrial membrane potential (ΔΨm) and promote the opening of the mitochondrial permeability transition pore (mPTP). mdpi.comphysiology.org The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to mitochondrial swelling, rupture, and initiation of cell death pathways. mdpi.com Research indicates a synergistic action between palmitoylcarnitine and calcium in inducing mPTP opening, where the presence of one lowers the threshold concentration of the other needed to trigger the event. mdpi.com However, one study found that 10μM of palmitoyl-carnitine decreased adenine (B156593) nucleotide translocase (ANT) activity without affecting mPTP opening in isolated cardiac mitochondria. nih.gov
Modulation of Oxidative Phosphorylation and Electron Transport Chain Complexes
This compound can significantly impact mitochondrial respiration and energy production. mdpi.comsemanticscholar.org It has been shown to inhibit oxidative phosphorylation (OXPHOS) and the tricarboxylic acid (TCA) cycle. mdpi.comsemanticscholar.org This inhibition limits the mitochondria's capacity to buffer calcium and can lead to an energetic crisis within the cell. mdpi.comresearchgate.net The accumulation of palmitoylcarnitine can also lead to increased production of reactive oxygen species (ROS) by the mitochondria. nih.govmdpi.comnih.gov This elevated oxidative stress can further damage mitochondrial components and contribute to cellular injury. nih.gov Specifically, palmitoylcarnitine has been shown to increase mitochondrial ROS production, which in turn leads to the oxidation of RyR2 and increased SR Ca2+ leak. nih.gov
| Mitochondrial Parameter | Effect of this compound | Concentration | Cell Type/System | Reference |
| Mitochondrial Membrane Potential (ΔΨm) | Depolarization | 10 μM | Rat Ventricular Myocytes | physiology.org |
| Mitochondrial Permeability Transition Pore (mPTP) | Induction of opening | 10 μM | Cardiomyocytes, Liver Mitochondria | mdpi.comphysiology.org |
| Oxidative Phosphorylation (OXPHOS) | Inhibition | Varies | Cardiomyocytes, Isolated Mitochondria | mdpi.comsemanticscholar.org |
| Reactive Oxygen Species (ROS) Production | Increased | 10 μM | Isolated Ventricular Cardiomyocytes | nih.gov |
| Adenine Nucleotide Translocase (ANT) Activity | Decreased | 10 μM | Isolated Cardiac Mitochondria | nih.gov |
Generation of Reactive Oxygen Species (ROS)
This compound has been shown to stimulate the production of reactive oxygen species (ROS) within cells, primarily through mechanisms linked to mitochondrial activity. nih.govahajournals.org The oxidation of palmitoylcarnitine in the mitochondrial matrix can lead to an increase in ROS, such as superoxide (B77818) and hydrogen peroxide (H₂O₂). mdpi.comnih.gov
Studies in various cell types have demonstrated this effect. For instance, in isolated ventricular cardiomyocytes, the application of palmitoylcarnitine resulted in a significant increase in mitochondrial ROS production. nih.gov This process was linked to the compound's ability to decrease the activity of adenine nucleotide translocase (ANT), a protein in the inner mitochondrial membrane. nih.gov Inhibition of ANT by bongkrekic acid was found to prevent the palmitoylcarnitine-induced mitochondrial ROS production, suggesting a direct mechanistic link. nih.gov
In colorectal cancer cells (HT29), palmitoylcarnitine stimulates H₂O₂ emission, which is attributed to the cell's lower reliance on oxidative phosphorylation. nih.gov This state may cause the production of NADH from palmitoylcarnitine to exceed its oxidation rate in the electron transport chain, thereby promoting H₂O₂ generation. nih.gov Similarly, research on cardiac lipotoxicity shows that increased palmitoylcarnitine oxidation is associated with elevated ROS generation in isolated mitochondria. ahajournals.org This lipid-induced change in the mitochondrial redox state is a key factor in promoting cellular stress. ahajournals.org
Influence on Glutathione (B108866) Buffering Capacity and Oxidative Stress
The increase in ROS production induced by this compound directly challenges the cell's antioxidant systems, particularly the glutathione buffering capacity. nih.govphysiology.org The cellular response to palmitoylcarnitine-induced ROS is highly dependent on the cell's inherent metabolic state and its ability to maintain glutathione redox homeostasis. mdpi.comnih.gov
A notable study comparing colorectal adenocarcinoma cells (HT29) with non-transformed colon cells (CCD 841) highlighted these differences. nih.govphysiology.org While palmitoylcarnitine stimulated H₂O₂ emission in both cell lines, the effect was much greater in HT29 cells, which have a higher basal level of ROS. nih.govphysiology.org This substantial increase in H₂O₂ overwhelmed the glutathione buffering system in the cancer cells, leading to a collapse in the glutathione redox buffering capacity, characterized by a decrease in the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG), and subsequent cell death. nih.gov In contrast, the non-transformed CCD 841 cells, despite a rise in ROS, were able to sufficiently buffer the oxidative stress by maintaining their glutathione levels, thus ensuring their survival. nih.gov
Sensitizing cells to palmitoylcarnitine's effects by depleting glutathione with buthionine sulfoximine (B86345) further underscored the critical role of this antioxidant system in mitigating the compound's impact. nih.govphysiology.org These findings demonstrate that the heterogeneous effect of palmitoylcarnitine on cell survival is directly linked to the inherent differences in the glutathione redox buffering response among different cell types. mdpi.com
Effect of Palmitoylcarnitine on Glutathione Redox Buffering
Comparison between colorectal cancer cells (HT29) and non-transformed colon cells (CCD 841) after exposure to Palmitoylcarnitine.
| Parameter | Cell Line | Observation with Palmitoylcarnitine Treatment | Outcome | Reference |
|---|---|---|---|---|
| H₂O₂ Emission | HT29 | Significantly increased (from a higher baseline) | Decreased cell survival, Caspase-3 activation | nih.gov, physiology.org |
| Glutathione Buffering Capacity | HT29 | Lowered / Collapsed | ||
| GSH/GSSG Ratio | HT29 | Decreased | ||
| H₂O₂ Emission | CCD 841 | Moderately increased (from a lower baseline) | Maintained cell survival | nih.gov, physiology.org |
| Glutathione Buffering Capacity | CCD 841 | Maintained | ||
| GSH/GSSG Ratio | CCD 841 | Maintained |
Modulation of Cell Membrane Integrity and Junctional Structures
This compound is recognized for its ability to perturb cell membranes and disrupt junctional structures that are critical for maintaining tissue barriers. nih.gov Its amphipathic nature allows it to interact with and fluidize the plasma membrane, leading to changes in both membrane integrity and the organization of intercellular junctions. tandfonline.comnih.gov
Impact on Endothelial and Epithelial Tight Junctions
A primary mechanism of this compound's action is the modulation of tight junctions, the protein complexes that seal the paracellular pathway between adjacent endothelial and epithelial cells. caymanchem.comchemicalbook.com Studies have consistently shown that the compound affects these structures, leading to a decrease in the barrier function of cell monolayers. caymanchem.com
Research using the human colonic Caco-2 cell line and the rat small intestinal IEC-18 cell line demonstrated that palmitoylcarnitine chloride (PCC) causes a dose-dependent decrease in transepithelial electrical resistance (TEER), a key indicator of tight junction integrity. nih.gov This reduction in TEER is accompanied by structural changes in the tight junctions themselves. nih.gov Specifically, at concentrations of 0.4 mM and higher, PCC was found to alter the distribution of the crucial tight junctional protein ZO-1 (Zonula Occludens-1). nih.gov Other studies corroborate that acylcarnitines can alter the expression of tight junction proteins, including claudins (1, 3, and 5) and ZO-1. nih.gov This disruption of the protein architecture of the tight junction is a direct cause of the compromised barrier function. nih.gov
Alterations in Cellular Permeability
The structural changes induced in tight junctions by this compound lead directly to a functional consequence: increased cellular permeability. caymanchem.comchemicalbook.com By opening the paracellular pathway, the compound enhances the transport of molecules that are typically restricted by the epithelial or endothelial barrier. nih.govresearchgate.net
In studies with Caco-2 and IEC-18 cells, the PCC-induced decrease in TEER was directly correlated with an increase in the apparent permeability for hydrophilic molecules such as mannitol (B672) and polyethylene (B3416737) glycol 4000 (PEG-4000). nih.gov This effect highlights its role as a permeation enhancer. nih.govtandfonline.com The enhancement of transport is, however, observed to be concomitant with lytic effects on the cell membrane and reduced cell viability, particularly at higher concentrations. nih.gov
Effect of Palmitoylcarnitine Chloride (PCC) on Epithelial Barrier Function
Summary of findings in Caco-2 and IEC-18 cell monolayers.
| Parameter | Effect of PCC Treatment | Mechanism | Reference |
|---|---|---|---|
| Transepithelial Electrical Resistance (TEER) | Dose-dependent decrease | Disruption of tight junction protein (e.g., ZO-1) distribution and membrane fluidization. | nih.gov, nih.gov |
| Permeability to Mannitol | Dose-dependent increase | ||
| Permeability to PEG-4000 | Dose-dependent increase |
Signal Transduction Pathway Engagement
Beyond its effects on cellular structures and oxidative stress, this compound is also known to engage and modulate specific intracellular signal transduction pathways.
Inhibition of Protein Kinase C (PKC) Activity
This compound has been widely reported as an inhibitor of Protein Kinase C (PKC), a family of enzymes crucial for regulating numerous cellular processes. chemicalbook.comnih.gov However, its mechanism of action is more complex than that of a simple inhibitor. Research indicates that palmitoylcarnitine acts as a lipophilic modulator of PKC activation. researchgate.netnih.gov
In studies using a peptide substrate in permeabilized cells, palmitoylcarnitine inhibited the phorbol (B1677699) ester-stimulated phosphorylation reaction in a concentration-dependent manner. researchgate.net A seminal study found that palmitoylcarnitine inhibits the basal activity of PKC (measured in the presence of calcium and phosphatidylserine) but enhances the enzyme's dependency on phorbol esters. nih.gov It augmented PKC activity in the presence of potent phorbol esters like phorbol 12,13-dibutyrate. nih.gov This modulatory action appears to stem from its specific chemical structure, requiring a long fatty acid ester, a quaternary amine, and an anionic charge. nih.gov
Interestingly, more recent research investigating insulin (B600854) signaling pathways has shown that while palmitoylcarnitine suppresses the phosphorylation of the protein kinase B (Akt), this effect is independent of PKC activity. mdpi.com The inhibition of PKC with the inhibitor sotrastaurin (B1684114) did not prevent the palmitoylcarnitine-induced dephosphorylation of Akt, indicating that palmitoylcarnitine affects different signaling pathways through distinct mechanisms. mdpi.com
Interplay with the PI3K/Akt/mTOR Signaling Axis
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that governs cell growth, proliferation, survival, and metabolism. Research indicates that palmitoylcarnitine can significantly modulate this pathway. Specifically, palmitoylcarnitine has been shown to inhibit the phosphorylation of Akt, a central kinase in this cascade. mdpi.commdpi.com This inhibitory action on Akt activation can disrupt downstream signaling, affecting cell survival and proliferation. mdpi.com
In the context of cancer biology, the downregulation of Akt phosphorylation by palmitoylcarnitine is associated with reduced cancer cell viability and progression. mdpi.com For instance, in liver cancer cells, exposure to palmitoylcarnitine, especially in combination with other agents, was found to reduce the phosphorylation of Akt, which is known to be crucial for cancer cell survival and metastasis. mdpi.com Furthermore, studies on the precursor, palmitic acid, have demonstrated its ability to inhibit the PI3K/Akt pathway, resulting in the suppression of prostate cancer cell proliferation. nih.govresearchgate.net This suggests that the lipotoxic effects of fatty acid intermediates can directly interfere with fundamental pro-survival signaling pathways.
Table 1: Effect of Palmitoylcarnitine on PI3K/Akt Pathway Components
| Cell Line | Compound | Observed Effect on PI3K/Akt Pathway | Reference |
| HepG2 (Liver Cancer) | Palmitoylcarnitine | Inhibition of Akt phosphorylation. | mdpi.com |
| C2C12 (Myotubes) | Palmitoylcarnitine | Inhibition of insulin-stimulated Akt Ser473 phosphorylation. | mdpi.com |
| Prostate Cancer Cells | Palmitic Acid | Inhibition of PI3K-P110α/β expression and phosphorylation of Akt, mTOR, and GSK-3β. | researchgate.net |
Regulation of Insulin Receptor Phosphorylation and Downstream Insulin Signaling
Palmitoylcarnitine is increasingly recognized as a key molecule in the development of insulin resistance. Its accumulation in tissues can interfere with insulin signaling at multiple levels, starting from the insulin receptor (InsR) itself. Studies have revealed that palmitoylcarnitine can induce the dephosphorylation of the insulin receptor at key tyrosine residues, such as Tyr1151. mdpi.com This effect is mediated, at least in part, by the increased activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling. mdpi.com
The dephosphorylation of the InsR curtails its kinase activity, leading to a blunted downstream signaling cascade. Consequently, the phosphorylation and activation of Akt are suppressed. mdpi.comresearchgate.net This inhibition of Akt occurs independently of the InsR phosphorylation level in some cases, suggesting multiple points of interference. mdpi.com The ultimate consequence of this impaired signaling is a reduction in insulin-stimulated glucose uptake and metabolism, a hallmark of insulin resistance. mdpi.comnih.gov In cardiomyocyte-specific insulin receptor knockout (CIRKO) mice, hearts showed progressive defects in oxygen consumption and ATP synthesis with palmitoylcarnitine, highlighting the critical role of intact insulin signaling in handling this fatty acid derivative. mdpi.com
Table 2: Research Findings on Palmitoylcarnitine and Insulin Signaling
| Model System | Compound | Key Finding | Mechanism | Reference |
| CHO Cells | Palmitoylcarnitine | Induces dephosphorylation of Insulin Receptor (Tyr1151). | Activation of Protein Tyrosine Phosphatase 1B (PTP1B). | mdpi.com |
| C2C12 Myotubes | Palmitoylcarnitine | Inhibits insulin signaling and glucose uptake. | Reduced phosphorylation of Akt. | nih.gov |
| CIRKO Mice Hearts | Palmitoylcarnitine | Impaired mitochondrial respiration and ATP synthesis. | Mitochondrial uncoupling and oxidative stress due to impaired insulin signaling. | mdpi.com |
| RIN5F Cells | Palmitoylcarnitine | Stimulates insulin release. | Suppression of Akt Ser473 phosphorylation. | mdpi.com |
Influence on JAK/STAT Signaling Pathways
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary route for signal transduction for a wide array of cytokines and growth factors, playing a pivotal role in immunity, inflammation, and cell proliferation. escholarship.orgsemanticscholar.org While direct evidence linking this compound to this pathway is limited, studies on its metabolic precursor, palmitic acid (PA), provide significant insights.
Research has demonstrated that PA can inhibit the JAK/STAT signaling pathway, particularly in the context of cancer. In gastric cancer cells, treatment with PA has been shown to decrease the phosphorylation levels of both JAK2 and STAT3. escholarship.org This inhibition of STAT3 activation and its subsequent nuclear translocation suppresses cancer cell proliferation and metastasis. nih.gov The mechanism involves the downregulation of p-STAT3 and p-JAK2 expression. escholarship.org Given that palmitoylcarnitine is a direct derivative of palmitic acid, it is plausible that it may exert similar regulatory effects on the JAK/STAT pathway, although further research is needed to confirm this direct link.
Activation of Caspase-Dependent Apoptotic Pathways
Palmitoylcarnitine is a potent inducer of apoptosis, or programmed cell death, in various cell types, particularly cancer cells. This process is often mediated through the activation of caspase-dependent pathways. nih.gov The accumulation of palmitoylcarnitine can lead to mitochondrial stress, characterized by the generation of reactive oxygen species (ROS) and depolarization of the mitochondrial membrane. mdpi.comnih.gov
This mitochondrial dysfunction is a key trigger for the intrinsic apoptotic pathway. It leads to the activation of initiator caspases, such as caspase-8, and executioner caspases, including caspase-3 and caspase-7. mdpi.comnih.gov One study found that palmitoylcarnitine stimulated the activity of recombinant caspases 3, 7, and 8. Activated caspase-3 then cleaves critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-dependent apoptosis. nih.gov This cascade of events culminates in the systematic dismantling of the cell. The pro-apoptotic effect of palmitoylcarnitine is particularly noted in cancer cells, which may be more susceptible to the oxidative stress it induces compared to non-transformed cells.
Table 3: Role of Palmitoylcarnitine in Caspase-Dependent Apoptosis
| Cell Type | Compound | Effect | Associated Findings | Reference |
| Jurkat Cells | Palmitoylcarnitine | Stimulates activity of caspases 3, 7, and 8. | Reverses the anti-apoptotic effect of L-carnitine. | |
| HepG2 (Liver Cancer) | Palmitoylcarnitine | Increased expression of cleaved caspase-3, -6, and -7. | Increased ROS generation and PARP cleavage. | nih.gov |
| HT29 (Colon Cancer) | Palmitoylcarnitine | Increased caspase-3 activity. | Associated with increased H2O2 emission and depletion of glutathione. |
Biological Significance and Disease Associations in Pre Clinical Models
Contribution to Metabolic Dysregulation in Animal Models
In animal models, the accumulation of acylcarnitines, such as palmitoylcarnitine (B157527), is associated with metabolic imbalances that mirror conditions like obesity and type 2 diabetes. uea.ac.uk This accumulation often signifies a disconnect between fatty acid oxidation and the citric acid cycle, leading to widespread metabolic dysfunction. uea.ac.uk
Induction of Insulin (B600854) Resistance and Hyperinsulinemia
Studies in animal models have demonstrated that D-Palmitoylcarnitine can directly induce insulin resistance. In CD-1 mice, both long-term and single-dose administration of palmitoylcarnitine led to reduced insulin sensitivity. medchemexpress.com Long-term treatment (10 mg/kg, s.c., daily for 28 days) resulted in the development of insulin resistance and compensatory hyperinsulinemia. medchemexpress.commedchemexpress.com This state of elevated insulin levels is a hallmark of the body's attempt to overcome the resistance of its tissues to insulin's effects. nih.gov The mechanism appears to involve muscle-specific insulin resistance, as palmitoylcarnitine administration was shown to induce this condition in mice. rsu.lvoup.com At the cellular level, palmitoylcarnitine has been found to inhibit the phosphorylation of Akt, a key protein in the insulin signaling pathway, further contributing to insulin resistance. medchemexpress.comresearchgate.net
Effects on Glucose Homeostasis and Tolerance
The induction of insulin resistance by D-Palmitoylcarnitine directly impairs glucose homeostasis. In CD-1 mice, a single high dose of palmitoylcarnitine (50 mg/kg, s.c.) was sufficient to induce glucose intolerance. medchemexpress.commedchemexpress.com This was characterized by an impaired ability to clear glucose from the bloodstream. Furthermore, long-term administration led to impaired glucose metabolism, characterized by an increase in blood lactate (B86563) levels and a blockage of insulin-mediated reduction in blood glucose. medchemexpress.commedchemexpress.com In both fasted and fed states, mice treated with palmitoylcarnitine exhibited elevated blood glucose levels and decreased glucose uptake by muscle tissue. medchemexpress.com This disruption of glucose regulation is a central feature of pre-diabetic states. diabetesjournals.org
Role in Physiological Energy Metabolism Shifts
D-Palmitoylcarnitine plays a role in shifting the body's preferred energy source. Under normal conditions, tissues can flexibly switch between glucose and fatty acid oxidation to meet energy demands. nih.gov However, exposure to high levels of palmitoylcarnitine can disrupt this metabolic flexibility. In animal models, it has been shown to cause a delayed energy metabolism shift. medchemexpress.commedchemexpress.com This is often characterized by a move away from efficient glucose oxidation towards an over-reliance on or incomplete oxidation of fatty acids. nih.govsemanticscholar.org This metabolic inflexibility can lead to the accumulation of lipid intermediates, which further exacerbates insulin resistance and cellular stress. diabetesjournals.orgnih.gov The shift is also linked to mitochondrial dysfunction, where the capacity for fatty acid oxidation is impaired, leading to the accumulation of acylcarnitines. nih.govembopress.org
Table 1: Effects of Palmitoylcarnitine on Metabolic Parameters in CD-1 Mice
D-Palmitoylcarnitine Chloride in Cancer Biology Research
The metabolic reprogramming of cancer cells presents unique vulnerabilities that can be exploited therapeutically. This compound has emerged as a compound of interest in this area, demonstrating selective effects on the survival and signaling of various cancer cell types.
Differential Effects on Cancer Cell Survival (e.g., Colorectal, Prostate, Liver Cancer Cells)
Research indicates that this compound can selectively decrease the survival of certain cancer cells. medchemexpress.com In studies on colorectal cancer cells (HT29), palmitoylcarnitine was shown to reduce cell viability. nih.gov This sensitivity appears linked to the cancer cells' inherent metabolic characteristics, specifically a lower capacity for mitochondrial oxidative phosphorylation compared to non-cancerous colon cells. nih.gov This reduced metabolic flexibility makes them more susceptible to the oxidative stress induced by palmitoylcarnitine. nih.gov
Similarly, in the context of prostate cancer, palmitoylcarnitine has been shown to affect cell survival. medchemexpress.com High concentrations of palmitoylcarnitine, which can accumulate in prostate cancer tissue, may possess activities that influence cancer development. uea.ac.uk
In liver cancer research, palmitoylcarnitine has been investigated for its potential to induce apoptosis. It is thought to trigger mitochondria-mediated cell death by increasing the mitochondrial respiration rate, which in turn elevates the production of reactive oxygen species and induces oxidative stress in cancer cells. mdpi.com Studies on HepG2 liver cancer cells showed that combining palmitoylcarnitine with the kinase inhibitor dasatinib (B193332) resulted in a synergistic anti-tumor effect, significantly inhibiting cell growth, proliferation, and invasion more effectively than either agent alone. mdpi.com
Involvement in Pro-inflammatory Pathways in Cancer Progression
Chronic inflammation is a known driver of cancer progression. D-Palmitoylcarnitine has been implicated in modulating pro-inflammatory pathways within the tumor microenvironment. medchemexpress.com In prostate cancer cell models (PC3 cells), high levels of palmitoylcarnitine were found to induce the gene expression and secretion of the pro-inflammatory cytokine Interleukin-6 (IL-6). uea.ac.uk This effect was associated with a rapid influx of calcium ions (Ca2+), suggesting the activation of specific signaling cascades involving G-protein coupled receptors and the PI3K pathway. uea.ac.uk The ability of palmitoylcarnitine to stimulate such inflammatory responses highlights a potential mechanism by which it could contribute to cancer progression. uea.ac.uk
Table 2: Effects of this compound on Cancer Cells
Induction of Pro-inflammatory Cytokines (e.g., Interleukin-6) in Specific Cell Lines
This compound has been shown to elicit pro-inflammatory responses in specific cancer cell lines, most notably through the induction of Interleukin-6 (IL-6), a key cytokine implicated in inflammation and cancer progression. In studies utilizing the androgen-independent prostate cancer cell line, PC3, treatment with high concentrations of palmitoylcarnitine (palcar) resulted in a significant increase in both the gene expression and secretion of IL-6. uea.ac.uknih.gov This effect was observed to be dose-dependent, with concentrations as high as 50 μM inducing a significant rise in IL-6 secretion. nih.gov
The mechanism underlying this inflammatory response in PC3 cells has been linked to a rapid influx of intracellular calcium ([Ca2+]). uea.ac.uknih.gov This influx is thought to be mediated through the activation of G-protein coupled receptors, L-type Ca2+ channels, and the PI3K pathway. uea.ac.uk In contrast, the pro-inflammatory effect of palmitoylcarnitine appears to be cell-type specific. For instance, in non-cancerous prostate cell lines like PNT1A and in androgen-sensitive prostate cancer cells (LNCaP), palmitoylcarnitine treatment did not lead to an increase in IL-6 secretion. nih.gov
Further research has indicated that palmitic acid, a constituent of D-Palmitoylcarnitine, can also promote inflammatory responses. In human trophoblasts, palmitic acid has been shown to increase the mRNA expression of several inflammatory cytokines, including IL-1β, IL-6, IL-8, and Tumor Necrosis Factor-alpha (TNF-α). e-jarb.org This suggests that the fatty acid component of this compound plays a crucial role in its pro-inflammatory activity.
| Cell Line | Cell Type | Effect of Palmitoylcarnitine (50 μM) on IL-6 Secretion | Associated Mechanism |
|---|---|---|---|
| PC3 | Androgen-Independent Prostate Cancer | Significant Increase | Associated with rapid Ca2+ influx uea.ac.uknih.gov |
| PNT1A | Non-cancerous Prostate | No significant increase | - |
| LNCaP | Androgen-Sensitive Prostate Cancer | No significant increase (basal levels undetectable) | - |
Comparison with Dihydrotestosterone (B1667394) (DHT)-like Effects in Prostate Cancer Models
Emerging research has highlighted a noteworthy similarity between the biological activities of this compound and dihydrotestosterone (DHT), a key androgen involved in the development and progression of prostate cancer. uea.ac.ukwikipedia.org This has led to the proposition that palmitoylcarnitine may exert DHT-like effects, potentially contributing to prostate cancer progression. nih.govinvivochem.cn
One of the key parallels observed is the induction of a rapid calcium influx in prostate cancer cells. High concentrations of palmitoylcarnitine were found to trigger a swift increase in intracellular Ca2+ in PC3 cells, a response that was similarly observed following treatment with DHT. nih.gov This shared signaling response suggests a convergence of pathways activated by these two distinct molecules.
Furthermore, genome-wide analysis of gene expression in the non-cancerous prostate cell line PNT1A revealed a significant overlap in the genes affected by both palmitoylcarnitine and DHT. nih.gov At a concentration of 5 μM, palmitoylcarnitine shared 169 commonly regulated genes with DHT. nih.gov Functional analysis of these common genes indicated their involvement in critical cellular processes such as:
Glycolysis/Gluconeogenesis
Cytokine-cytokine receptor interaction
Regulation of apoptosis and cell death nih.gov
This overlap in gene regulation, particularly in pathways central to cancer metabolism and survival, reinforces the concept of a DHT-like functional role for palmitoylcarnitine in the prostate. uea.ac.uknih.gov
| Biological Effect | Palmitoylcarnitine (palcar) | Dihydrotestosterone (DHT) | Cell Line Model | Reference |
|---|---|---|---|---|
| Induction of Rapid Ca2+ Influx | Yes (at high concentrations) | Yes (at 1μM) | PC3 | nih.gov |
| Overlap in Gene Expression | Significant overlap with DHT-regulated genes | Significant overlap with palcar-regulated genes | PNT1A | nih.gov |
| Commonly Regulated Pathways | Glycolysis, cytokine interaction, apoptosis | Glycolysis, cytokine interaction, apoptosis | PNT1A | nih.gov |
Synergistic Anti-tumor Effects in Combination Therapies (e.g., with Dasatinib)
This compound has demonstrated potential as a synergistic agent in combination with established anti-cancer drugs, such as the tyrosine kinase inhibitor Dasatinib. mdpi.comua.pt In a study focusing on hepatocellular carcinoma, the combined application of palmitoylcarnitine (Pcar) and Dasatinib on HepG2 liver cancer cells resulted in a significantly enhanced anti-tumor effect compared to either agent used alone. mdpi.comua.pt
The synergistic action of this combination therapy was observed across multiple facets of cancer cell pathobiology. Specifically, the co-treatment led to a more potent inhibition of:
Cell growth
Cell proliferation
Invasion efficiency of the cancer cells mdpi.com
Mechanistically, the enhanced anti-tumor effect appears to be driven by the induction of apoptosis. The combined treatment was shown to cause mitochondrial membrane depolarization and trigger caspase-dependent apoptosis in the HepG2 cells. mdpi.com This suggests that the two compounds work together to overwhelm the cancer cells' survival mechanisms, leading to programmed cell death.
The efficacy of this combination was also validated in an in vivo model. Mice bearing HepG2 tumors that received the combined palmitoylcarnitine and Dasatinib treatment exhibited a more significant reduction in tumor size compared to mice treated with either drug individually or the control group. mdpi.com These findings underscore the potential of this compound as an adjunct in combination therapies to improve the efficacy of existing anti-cancer treatments.
| Parameter | Single-Drug Treatment (Palmitoylcarnitine or Dasatinib) | Combined Treatment (Palmitoylcarnitine + Dasatinib) | Reference |
|---|---|---|---|
| Cell Growth Inhibition | Moderate | Significantly Enhanced | mdpi.com |
| Cell Proliferation Inhibition | Moderate | Significantly Enhanced | mdpi.com |
| Invasion Efficiency | Reduced | Significantly Reduced | mdpi.com |
| Apoptosis Induction | Present | Significantly Enhanced (caspase-dependent) | mdpi.com |
| In Vivo Tumor Size Reduction | Moderate | Significantly Enhanced | mdpi.com |
Mechanisms of Autophagy Induction in Cancer Cell Lines
The role of this compound in the regulation of autophagy, a cellular self-degradation process, is an area of active investigation. Autophagy can either promote cell survival or induce cell death, depending on the cellular context and the nature of the stimulus. Research on palmitic acid, the fatty acid component of D-Palmitoylcarnitine, provides insights into its potential mechanisms of autophagy induction in cancer cells.
Studies have shown that palmitic acid can induce programmed cell death through autophagy. frontiersin.orgresearchgate.net It has been observed to modulate the expression of key autophagy-related genes, including:
Microtubule-associated protein 1 light chain 3 (LC3)
Autophagy-related gene 5 (Atg5)
p62 (also known as sequestosome-1)
Beclin-1 nih.gov
The regulation of these genes is crucial for the formation and degradation of autophagosomes, the key structures in the autophagy process. The accumulation of p62, for example, is often indicative of an impaired or inhibited autophagy flux. mdpi.com
The signaling pathways through which D-Palmitoylcarnitine may influence autophagy are complex. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central negative regulator of autophagy. frontiersin.orgnih.gov Palmitic acid has been shown to inhibit the PI3K/Akt pathway, which could, in turn, alleviate the mTOR-mediated suppression of autophagy, thereby promoting its induction. frontiersin.org Furthermore, the induction of endoplasmic reticulum (ER) stress by palmitic acid can also trigger an autophagic response. nih.gov
Other Documented Biological Activities
Inhibition of Microbial Biofilm Formation
This compound has been identified as an effective inhibitor of microbial biofilm formation across a range of pathogenic bacteria. Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced protective matrix, often conferring increased resistance to antimicrobial agents.
Research has demonstrated that palmitoyl-d,l-carnitine can impair the formation of biofilms in a dose-dependent manner in several clinically relevant bacteria, including:
Listeria monocytogenes nih.gov
Pseudomonas aeruginosa nih.govresearchgate.net
Escherichia coli nih.gov
In studies on Listeria monocytogenes, palmitoyl-d,l-carnitine exhibited a 50% inhibitory concentration (IC50) of 5.85 ± 0.24 μM for biofilm formation. nih.gov Interestingly, while both the D- and L-isomers of palmitoylcarnitine were effective at inhibiting biofilm development, the D-form was found to be a more potent inhibitor of planktonic cell growth. researchgate.net
The mechanism of biofilm inhibition appears to be multifaceted. In Pseudomonas aeruginosa, palmitoyl-DL-carnitine has been shown to stimulate motility and inhibit the Las quorum-sensing system, a key communication network that regulates biofilm development. nih.govresearchgate.net The length of the fatty acid chain is also a critical determinant of its inhibitory activity. Palmitoyl-d,l-carnitine was found to be a more effective inhibitor of L. monocytogenes biofilm formation compared to acylcarnitines with shorter chains, such as lauroyl-d,l-carnitine and myristoyl-d,l-carnitine. nih.gov
| Microorganism | Compound | Effect | IC50 | Reference |
|---|---|---|---|---|
| Listeria monocytogenes | Palmitoyl-d,l-carnitine | Inhibition of biofilm formation | 5.85 ± 0.24 μM | nih.gov |
| Pseudomonas aeruginosa | Palmitoyl-DL-carnitine | Inhibition of biofilm formation | Not specified | nih.govresearchgate.net |
| Escherichia coli | Palmitoyl-DL-carnitine | Inhibition of biofilm formation | Not specified | nih.gov |
Isomer-Specific Roles in Thermogenesis and Cold Adaptation in Animal Models
Acylcarnitines, including palmitoylcarnitine, play a significant role in energy metabolism, particularly in the context of thermogenesis and adaptation to cold environments. In response to cold exposure, the body increases its metabolic rate to generate heat, a process that relies heavily on the oxidation of fatty acids.
Studies in animal models have revealed that circulating levels of acylcarnitines, including palmitoylcarnitine, increase significantly upon exposure to cold. biorxiv.orgnih.gov This increase is part of a physiological mechanism to provide fuel for thermogenesis, primarily in brown adipose tissue (BAT), a specialized fat tissue responsible for heat production. biorxiv.org The process involves the release of free fatty acids from white adipose tissue, which are then transported to the liver for conversion into acylcarnitines. These acylcarnitines are subsequently released into the bloodstream and taken up by BAT to be used as an energy source. nih.gov
The importance of this pathway is highlighted in studies on aged mice, which exhibit a reduced ability to adapt to cold and have lower levels of circulating acylcarnitines. nih.govutah.edu A single administration of L-carnitine or palmitoylcarnitine was shown to rescue this cold sensitivity in aged mice, restoring their ability to maintain core body temperature in a cold environment. biorxiv.orgnih.gov
While much of the research has focused on L-carnitine and palmitoylcarnitine without specifying the isomer, the demonstrated efficacy of L-carnitine supplementation suggests a key role for this isomer in the transport of fatty acids for thermogenesis. However, a study on the ectothermic planarian Dugesia tigrina showed that while the metabolism of medium-chain fatty acids was adjusted during cold acclimation, the oxidation of palmitoylcarnitine was unaffected, indicating potential species-specific differences in the role of long-chain acylcarnitines in cold adaptation. nih.gov Further research is needed to fully elucidate the specific roles of the D- and L-isomers of palmitoylcarnitine in thermogenic processes in different animal models.
Mechanistic Insights into Cardiotoxicity in Ischemia-Reperfusion Models
The accumulation of long-chain acylcarnitines, such as this compound, in the myocardium during ischemia is a key factor in the cardiotoxicity observed during ischemia-reperfusion (I/R) injury. nih.gov The mechanisms underlying this toxicity are multifaceted, primarily involving the disruption of calcium homeostasis, mitochondrial dysfunction, and the generation of reactive oxygen species (ROS).
Disturbance of Calcium Homeostasis
This compound plays a significant role in disrupting intracellular calcium (Ca²⁺) homeostasis in cardiomyocytes. mdpi.comresearchgate.netnih.gov It can induce an increase in cytosolic Ca²⁺ concentration through several mechanisms. researchgate.netnih.gov Research has shown that palmitoylcarnitine can trigger Ca²⁺ release from the sarcoplasmic reticulum (SR), the primary intracellular Ca²⁺ store in cardiomyocytes. mdpi.comnih.govsemanticscholar.org This release contributes to Ca²⁺ overload within the cell. researchgate.netsemanticscholar.org
Mitochondrial Dysfunction
Mitochondria are central to the cardiotoxic effects of this compound in I/R models. mdpi.commdpi.commdpi.com The accumulation of this compound can lead to a cascade of detrimental events within the mitochondria. mdpi.comphysiology.org
One of the key effects is the dissipation of the mitochondrial membrane potential (ΔΨm). mdpi.comresearchgate.netnih.gov Studies have demonstrated that higher concentrations of palmitoylcarnitine can cause significant depolarization of the ΔΨm. physiology.orgphysiology.orgnih.gov This depolarization is often a precursor to more severe mitochondrial damage.
A critical event in palmitoylcarnitine-induced cardiotoxicity is the opening of the mitochondrial permeability transition pore (mPTP). mdpi.comresearchgate.netnih.gov The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening leads to the collapse of the ΔΨm, mitochondrial swelling, and the release of pro-apoptotic factors. mdpi.com Research has shown a concentration-dependent effect, where higher concentrations of palmitoylcarnitine induce mPTP opening. physiology.orgnih.gov The interplay between palmitoylcarnitine and calcium appears to reinforce the induction of the mPTP. mdpi.comresearchgate.net
Moreover, this compound can irreversibly inhibit oxidative phosphorylation (OXPHOS) and the Krebs cycle. mdpi.comresearchgate.netsemanticscholar.org This inhibition impairs the mitochondria's ability to produce ATP, leading to an energy deficit in the cardiomyocyte. mdpi.com The compromised mitochondrial function also limits its capacity to buffer the excess cytosolic Ca²⁺, further exacerbating the calcium overload. mdpi.comresearchgate.netsemanticscholar.org
Generation of Reactive Oxygen Species (ROS)
The generation of reactive oxygen species (ROS) is another important mechanism of this compound-induced cardiotoxicity. physiology.orgresearchgate.netplos.org Higher concentrations of palmitoylcarnitine have been shown to increase ROS production in cardiomyocytes. physiology.orgnih.gov This oxidative stress contributes to cellular damage by oxidizing lipids, proteins, and DNA. mdpi.com
Specifically, palmitoylcarnitine can inhibit Complex IV of the electron transport chain in a concentration-dependent manner. researchgate.netplos.org This inhibition leads to an increase in electron leakage and the subsequent formation of superoxide (B77818) radicals, a primary form of ROS. researchgate.netplos.org The increased ROS production can, in turn, contribute to the opening of the mPTP, creating a vicious cycle of mitochondrial dysfunction and oxidative stress. physiology.orgphysiology.org Interestingly, some studies suggest that a modest, controlled increase in ROS generated by palmitoylcarnitine at the onset of reperfusion might activate cardioprotective signaling pathways, a phenomenon known as pharmacological postconditioning. researchgate.netplos.org However, excessive and sustained ROS production during I/R is unequivocally detrimental. mdpi.com
Table 1: Effects of this compound on Cardiomyocyte Function in Ischemia-Reperfusion Models
| Parameter | Observation | Implication in Cardiotoxicity | References |
| Intracellular Calcium (Ca²⁺) | Induces Ca²⁺ release from the sarcoplasmic reticulum, leading to cytosolic and mitochondrial Ca²⁺ overload. | Disrupts normal excitation-contraction coupling, can lead to hypercontracture and cell death. | mdpi.comresearchgate.netnih.govsemanticscholar.org |
| Mitochondrial Membrane Potential (ΔΨm) | Higher concentrations cause depolarization. | Indicates compromised mitochondrial integrity and energy production. | mdpi.comphysiology.orgphysiology.orgnih.gov |
| Mitochondrial Permeability Transition Pore (mPTP) | Higher concentrations induce opening. | Leads to collapse of ΔΨm, mitochondrial swelling, and release of pro-apoptotic factors. | mdpi.comresearchgate.netphysiology.orgnih.gov |
| Oxidative Phosphorylation (OXPHOS) | Irreversibly inhibits OXPHOS and the Krebs cycle. | Impairs ATP production, leading to cellular energy crisis. | mdpi.comresearchgate.netsemanticscholar.org |
| Reactive Oxygen Species (ROS) | Higher concentrations increase ROS generation through inhibition of Complex IV. | Causes oxidative damage to cellular components and contributes to mPTP opening. | physiology.orgnih.govresearchgate.netplos.org |
Advanced Analytical Methodologies and Research Techniques
Quantitative Analysis of D-Palmitoylcarnitine Chloride
Quantitative analysis of this compound, a long-chain acylcarnitine, relies heavily on chromatographic separation coupled with mass spectrometric detection. These methods offer the sensitivity required to measure endogenous levels in various biological matrices.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative evaluation of long-chain acylcarnitines like palmitoylcarnitine (B157527). nih.gov This powerful technique combines the separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov In a typical LC-MS/MS workflow, acylcarnitines are first extracted from a biological sample, such as plasma or tissue, often through protein precipitation with solvents like methanol (B129727) or acetonitrile. iu.edunih.gov The extract is then injected into the LC system for separation. nih.gov
LC-MS/MS methods are favored because they can be performed on underivatized samples, which simplifies sample preparation. iu.edu The use of tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, provides high specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. bevital.nouit.no For palmitoylcarnitine, a common transition monitored is from the molecular ion [M+] at m/z 400 to a characteristic product ion at m/z 341, corresponding to the loss of the trimethylamine (B31210) group. bevital.no This approach allows for the accurate measurement of long-chain acylcarnitine concentrations, even at low levels found in biological extracts. nih.gov Methods have been developed that can quantify palmitoylcarnitine down to concentrations as low as 0.35 nmol/L. nih.gov
High-Performance Liquid Chromatography (HPLC) coupled with Electrospray Ionization-Mass Spectrometry (ESI-MS) is a widely used configuration for acylcarnitine analysis. nih.govresearchgate.net ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like acylcarnitines, generating predominantly molecular ions [M+] with minimal fragmentation. bevital.no
The HPLC separation is crucial for resolving this compound from other endogenous compounds and, importantly, from its isomers. nih.gov Various HPLC column chemistries are employed, including reversed-phase (e.g., C8 or C18) and hydrophilic interaction liquid chromatography (HILIC). nih.goviu.edubevital.no Reversed-phase chromatography, often using an ion-pairing reagent like heptafluorobutyric acid, achieves baseline separation of individual long-chain fatty acyl-carnitines. researchgate.netcore.ac.uk HILIC columns are effective for retaining and separating highly polar compounds, including the full range of acylcarnitines. nih.govbevital.no The choice of column and mobile phase is optimized to achieve good peak shape and retention time stability. bevital.no Following separation by HPLC, the eluent is introduced into the ESI source of the mass spectrometer for ionization and subsequent detection. nih.govresearchgate.net
| Parameter | Condition | Reference |
|---|---|---|
| Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (C8, C18) | nih.govbevital.nocore.ac.uk |
| Column Example | Atlantis HILIC silica (B1680970) column (50 x 2.0 mm i.d., 4 µm) | bevital.no |
| Mobile Phase | Gradient elution with aqueous and organic phases (e.g., water and acetonitrile) containing additives like ammonium (B1175870) acetate (B1210297) or formic acid. | bevital.nouit.no |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | uit.nonih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | bevital.no |
| MRM Transition (Palmitoylcarnitine) | m/z 400 → m/z 341 | bevital.no |
Due to the endogenous presence of D-Palmitoylcarnitine and potential matrix effects during analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is essential for accurate quantification. bevital.nocore.ac.uk Deuterated analogs of palmitoylcarnitine, such as Palmitoyl-L-carnitine-d3 or Palmitoyl-L-carnitine-d9, are ideal internal standards. caymanchem.commedkoo.combiomol.com These compounds are chemically identical to the analyte but have a higher mass due to the incorporation of deuterium (B1214612) atoms. caymanchem.com
The SIL-IS is added to the sample at a known concentration at the beginning of the sample preparation process. nih.gov It co-elutes with the endogenous analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. researchgate.netcore.ac.uk By measuring the ratio of the signal from the endogenous analyte to the signal from the SIL-IS, variations introduced during sample preparation and analysis can be corrected for, leading to highly accurate and precise quantification. researchgate.netcore.ac.uk For example, d3-palmitoylcarnitine is used as an internal standard for quantifying palmitoylcarnitine, where the instrument monitors the m/z 400 → 341 transition for the analyte and the m/z 403 → 341 transition for the standard. bevital.nonih.gov
| Internal Standard | Molecular Formula | Formula Weight | Application | Reference |
|---|---|---|---|---|
| Palmitoyl-L-carnitine-d3 (chloride) | C₂₃H₄₃D₃NO₄ · Cl | 439.1 | Quantification of palmitoyl-L-carnitine by GC- or LC-MS | caymanchem.combiomol.com |
| Palmitoyl-L-carnitine-d9 (chloride) | C₂₃H₃₆D₉NO₄ · Cl | 408.67 (as free base) | Quantification of palmitoyl-L-carnitine by GC- or LC-MS | medkoo.com |
High-Performance Liquid Chromatography (HPLC) Coupled with Electrospray Ionization-Mass Spectrometry
Addressing Analytical Challenges in Acylcarnitine Profiling
Acylcarnitine profiling is complicated by several analytical hurdles, primarily the existence of structurally similar compounds that are difficult to distinguish using conventional methods.
A significant challenge in acylcarnitine analysis is the presence of isobaric (same nominal mass) and isomeric (same molecular formula, different structure) compounds. researchgate.netnih.gov Traditional flow-injection analysis tandem mass spectrometry (FIA-MS/MS), while high-throughput, cannot separate these species, which can lead to inaccurate quantification and false-positive results in metabolic screening. nih.govnih.govnih.gov For instance, different acylcarnitines can have identical masses, making them indistinguishable by MS alone. nih.gov
The use of liquid chromatography, particularly Ultra-High-Performance Liquid Chromatography (UHPLC), before mass spectrometric detection is the primary strategy to overcome this limitation. nih.govresearchgate.netnih.gov Chromatographic separation allows for the physical separation of isomers based on their different physicochemical properties before they enter the mass spectrometer. nih.govresearchgate.net For example, UHPLC-MS/MS methods have been developed to successfully resolve constitutional isomers such as butyrylcarnitine (B1668139) and isobutyrylcarnitine, which would be indistinguishable by FIA-MS/MS. uit.nonih.gov This chromatographic resolution is critical for accurate diagnosis and research in metabolic disorders where the accumulation of a specific isomer is clinically relevant. iu.edunih.govresearchgate.net More advanced techniques, such as ion mobility spectrometry coupled with mass spectrometry, offer an additional dimension of separation based on the ion's size and shape, further enhancing the ability to differentiate isobaric isomers. lcms.cz
While many modern methods analyze underivatized acylcarnitines, derivatization techniques can be employed to improve analytical performance, particularly for enhancing detection sensitivity and improving chromatographic behavior. plos.orgacs.org Derivatization involves chemically modifying the analyte to give it properties that are more favorable for analysis. plos.org
One common strategy is esterification of the carboxyl group of the acylcarnitine. researchgate.net For example, derivatization to form butyl esters is frequently used in newborn screening applications. Another approach involves using reagents that introduce a highly responsive functional group. Derivatization with 3-nitrophenylhydrazine (B1228671) (3NPH) modifies the carboxyl group and has been shown to increase the signal intensity of acylcarnitines in mass spectrometry. plos.org This technique also leads to a more predictable, linear elution profile on a reversed-phase column based on the acyl chain length. plos.org Another effective derivatizing agent is pentafluorophenacyl trifluoromethanesulfonate, which reacts rapidly and completely with the carboxyl group of carnitine and acylcarnitines, yielding derivatives that can be sensitively detected by MS. researchgate.netacs.org These advanced derivatization techniques can significantly lower the limits of quantification, allowing for more sensitive measurement of low-abundance acylcarnitines. plos.orgacs.org
Resolution of Isobaric Compounds and Constitutional Isomers
In Vitro and Ex Vivo Experimental Approaches
In vitro and ex vivo experimental designs are fundamental in dissecting the molecular mechanisms of this compound. These approaches allow for controlled examination of its effects on cellular processes.
Cell culture models are instrumental in studying the effects of this compound on various cell types, particularly in cancer research. For instance, studies have utilized both cancerous and non-cancerous prostate cell lines to investigate its role in prostate cancer progression. uea.ac.uk The cell lines PNT1A (non-cancerous), BPH-1 (benign prostatic hyperplasia), DU145, and PC3 (both prostate cancer) have been used to demonstrate that high levels of palmitoylcarnitine can induce the gene expression and secretion of the pro-inflammatory cytokine IL-6 in PC3 cells. nih.gov This effect was associated with a rapid influx of calcium. nih.gov
In colorectal cancer research, HT29 and HCT 116 adenocarcinoma cells, along with non-transformed CCD 841 colon cells, have been used to study the compound's impact on cell survival. nih.gov These studies revealed that palmitoylcarnitine selectively decreases cell survival in colorectal cancer cells. nih.govmedchemexpress.com Similarly, the MCF7 breast adenocarcinoma cell line has been employed to investigate its effects on cancer cells reliant on mitochondrial oxidative phosphorylation. nih.gov In liver cancer studies, the HepG2 cell line has been used to assess the anti-tumor effects of palmitoylcarnitine, both alone and in combination with other therapeutic agents. mdpi.com The use of Chinese Hamster Ovary (CHO) cells, which have a high expression of the insulin (B600854) receptor, has been valuable in studying the compound's influence on insulin signaling pathways. mdpi.com
Table 1: Cell Culture Models Used in this compound Research
| Cell Line | Cell Type | Research Focus | Key Findings |
|---|---|---|---|
| PNT1A | Non-cancerous prostate | Prostate cancer progression | Unresponsive to palmitoylcarnitine-induced calcium influx. nih.gov |
| BPH-1 | Benign prostatic hyperplasia | Prostate cancer progression | Did not show calcium influx in response to palmitoylcarnitine. nih.gov |
| DU145 | Prostate cancer | Prostate cancer progression | No significant calcium influx induced by palmitoylcarnitine. nih.gov |
| PC3 | Prostate cancer | Prostate cancer progression | Palmitoylcarnitine induced IL-6 expression and calcium influx. nih.gov |
| HT29 | Colorectal adenocarcinoma | Cancer cell survival, mitochondrial kinetics | Decreased cell survival and glutathione (B108866) levels upon palmitoylcarnitine exposure. nih.gov |
| HCT 116 | Colorectal adenocarcinoma | Cancer cell survival | Showed decreased cell survival following palmitoylcarnitine treatment. nih.gov |
| CCD 841 | Non-transformed colon | Cancer cell survival, mitochondrial kinetics | Tolerated palmitoylcarnitine with maintained cell survival. nih.gov |
| MCF7 | Breast adenocarcinoma | Cancer cell metabolism | Used to study effects on cancer cells reliant on mitochondrial oxidative phosphorylation. nih.gov |
| HepG2 | Liver cancer | Anti-tumor effects, apoptosis | Palmitoylcarnitine, especially in combination with dasatinib (B193332), inhibited cell growth and proliferation. mdpi.com |
| CHO | Chinese Hamster Ovary | Insulin signaling | Used to study the effects on insulin receptor phosphorylation. mdpi.com |
High-resolution respirometry (HRR) is a key technique for assessing the impact of this compound on mitochondrial function. researchgate.netphysiology.org This method measures the rate of oxygen consumption in intact or permeabilized cells and isolated mitochondria, providing insights into various respiratory states. nih.govmdpi.com
In studies involving colorectal cancer cells, HRR has been used to compare the mitochondrial respiratory kinetics of non-transformed CCD 841 cells with HT29 cancer cells. nih.gov These experiments often involve the use of various substrates and inhibitors to dissect the function of different mitochondrial complexes. cas.cz For example, pyruvate (B1213749) and malate (B86768) are used as complex I substrates, while succinate (B1194679) is used for complex II. nih.govcas.cz The integrity of the outer mitochondrial membrane is typically checked by the addition of cytochrome c. nih.govjove.com
HRR has also been applied to study mitochondrial function in various tissues and disease models. For instance, it has been used to assess mitochondrial function in permeabilized muscle fibers from rats with fructose-fed insulin resistance and in cardiac mitochondria from mouse models of Barth syndrome. nih.govembopress.org Furthermore, this technique has been employed to evaluate mitochondrial respiration in human platelets, highlighting age-related declines in mitochondrial function. cas.cz The simultaneous measurement of hydrogen peroxide (H₂O₂) production using fluorescent probes like Amplex® UltraRed allows for the assessment of reactive oxygen species (ROS) generation alongside oxygen consumption. jove.comnih.gov
Gene expression profiling techniques, such as real-time reverse transcription-polymerase chain reaction (RT-PCR) and microarrays, are crucial for understanding the molecular changes induced by this compound. uea.ac.uknih.gov
In prostate cancer research, global gene arrays (microarrays) have been used to analyze changes in gene expression in PNT1A cells exposed to palmitoylcarnitine. uea.ac.uk These studies have revealed a significant overlap in the genes affected by palmitoylcarnitine and dihydrotestosterone (B1667394) (DHT), suggesting a potential role for palmitoylcarnitine in promoting cancer progression through DHT-like effects. nih.gov Functional analysis of the common genes identified their involvement in pathways such as glycolysis/gluconeogenesis and regulation of apoptosis. nih.gov
RT-PCR has been used to quantify the expression of specific genes. For example, the expression of interleukin-6 (IL-6) was quantified in PC3 prostate cancer cells in response to palmitoylcarnitine, with 18S ribosomal RNA used as a housekeeping gene for normalization. uea.ac.uknih.gov Similarly, in studies on decompensated cirrhosis, RT-PCR was used to analyze the expression of genes related to oxidative stress and inflammation, such as HMOX1 and CXCL8, in peripheral blood mononuclear cells treated with palmitoylcarnitine. nih.gov In a zebrafish model of CPT2 deficiency, RT-PCR was employed to confirm the efficacy of morpholinos in knocking down gene expression. mdpi.com
The measurement of intracellular calcium ([Ca²⁺]i) levels and their dynamics is critical for understanding the signaling pathways affected by this compound. Various fluorescent dyes and imaging techniques are employed for this purpose.
A common method involves the use of ratiometric fluorescent dyes like FURA-2AM. uea.ac.uknih.gov In studies on prostate cancer cells, FURA-2AM was used to measure Ca²⁺ influx in response to palmitoylcarnitine. nih.gov The ratio of fluorescence emission at 510 nm, with excitation at 340 nm and 380 nm, indicates the intracellular calcium concentration. nih.gov These experiments demonstrated that palmitoylcarnitine induced a rapid and significant Ca²⁺ influx in PC3 cancer cells but not in non-cancerous or benign prostate cell lines. nih.gov This response was dose-dependent and occurred within seconds of application. nih.gov
The mechanisms underlying this calcium influx have been investigated using various inhibitors, suggesting the involvement of G-protein coupled receptors, L-type Ca²⁺ channels, and the PI3K pathway. uea.ac.uk Other studies have also reported that palmitoylcarnitine can alter calcium mobilization in different cell types, including rat cardiomyocytes and vascular endothelial cells. medchemexpress.comnih.gov Flow cytometry combined with fluorescent dyes like Fura Red or Indo-1 is another powerful technique to monitor calcium flux in discrete cell populations. embopress.orgresearchgate.net
The accumulation of acylcarnitines is often associated with mitochondrial dysfunction and increased production of reactive oxygen species (ROS). nih.gov Therefore, the quantification of ROS and the assessment of the cellular antioxidant status are important aspects of this compound research.
Several methods are used to measure ROS. In studies on colorectal cancer cells, the production of hydrogen peroxide (H₂O₂) was measured to assess oxidative stress. nih.gov It was found that palmitoylcarnitine stimulated H₂O₂ production, which was associated with decreased cell survival in cancer cells. nih.gov In liver cancer cells, the generation of intracellular ROS was determined by staining with 2',7'-dichlorofluorescin diacetate (DCFDA), which emits green fluorescence upon oxidation. mdpi.com
The antioxidant status of cells is often evaluated by measuring the levels of reduced (GSH) and oxidized (GSSG) glutathione. In colorectal cancer cells, exposure to palmitoylcarnitine led to a decrease in the GSH/GSSG ratio, indicating increased oxidative stress and a depleted antioxidant capacity. nih.gov The activity of antioxidant enzymes and the expression of antioxidant genes, such as heme oxygenase 1 (HMOX1), are also analyzed to understand the cellular response to palmitoylcarnitine-induced oxidative stress. nih.gov
Intracellular Calcium Imaging and Flux Measurements
Establishment and Application of Animal Models for Metabolic Studies
Animal models are indispensable for studying the systemic effects of this compound on metabolism in a whole-organism context. Rodent models are commonly used to investigate conditions like insulin resistance, metabolic syndrome, and inherited metabolic disorders. medchemexpress.comnih.gov
In one study, CD-1 mice were used to establish a model of palmitoylcarnitine-induced insulin resistance. medchemexpress.com Both single-dose and long-term administration of palmitoylcarnitine were shown to induce glucose intolerance, hyperinsulinemia, and impaired glucose metabolism. medchemexpress.com These models help to understand how the accumulation of long-chain acylcarnitines contributes to metabolic dysfunction in vivo.
Mouse models of inherited metabolic diseases, such as Rett syndrome and Barth syndrome, have also been instrumental. In a mouse model of Rett syndrome, the carnitine cycle and its contribution to mitochondrial dysfunction in cardiac tissue were investigated. unicampania.it Similarly, a knock-in mouse model of Barth syndrome was used to study the metabolic switch from fatty acid oxidation to glycolysis in the heart. embopress.org
Zebrafish have also emerged as a valuable vertebrate model for studying metabolic diseases due to the high conservation of metabolic genes with humans. mdpi.com A zebrafish model of CPT2 deficiency was developed to investigate the role of this enzyme in neurodevelopment and to assess the resulting acylcarnitine profiles. mdpi.com These animal models provide crucial insights into the pathological consequences of altered this compound levels and are essential for exploring potential therapeutic interventions.
Emerging Research Avenues and Future Perspectives
Dissection of Stereoisomer-Specific Biological Functions (D- vs. L-Palmitoylcarnitine Chloride)
A primary and critical avenue of future research lies in the direct comparative analysis of D- and L-palmitoylcarnitine to understand their distinct biological functions. The fundamental role of the L-carnitine shuttle is to transport long-chain fatty acids into the mitochondria for β-oxidation. nih.gov Consequently, L-palmitoylcarnitine is the endogenously relevant isomer for this crucial metabolic process in mammals. nih.govcas.cz
In contrast, D-carnitine and its acyl esters are considered xenobiotics in animal physiology. nih.govcas.cz The D-stereoisomer is not only metabolically inert in the context of fatty acid oxidation but can act as an antagonist. Research indicates that D-carnitine can competitively inhibit acylcarnitine transferases, which may lead to a depletion of functional L-carnitine in tissues. nih.gov While certain microorganisms, such as Bacillus subtilis and Brevibacterium linens, can import and utilize both D- and L-carnitine, this metabolic flexibility is not characteristic of mammalian cells. nih.gov
The historical lack of distinction between the isomers has led to ambiguity in research findings and even errors in metabolite databases. nih.govcas.cz Therefore, future research must prioritize studies that directly compare the effects of purified D- and L-palmitoylcarnitine chloride to:
Clarify the inhibitory mechanisms of the D-isomer on L-isomer-dependent pathways.
Investigate potential unique biological or toxicological effects of D-palmitoylcarnitine independent of its interaction with L-carnitine metabolism.
Understand the pharmacokinetics and metabolic fate of exogenously introduced D-palmitoylcarnitine.
Comprehensive Elucidation of Downstream Signaling Cascades in Pathological Contexts
Accumulated evidence, primarily from studies on L-palmitoylcarnitine or unspecified isomeric mixtures, has implicated palmitoylcarnitine (B157527) in a variety of cellular signaling cascades, particularly in pathological states. These findings provide a roadmap for investigating the specific role of the D-isomer.
A prominent effect of palmitoylcarnitine is the disruption of cellular calcium homeostasis. In cardiomyocytes and prostate cancer cells, it has been shown to increase intracellular calcium concentrations ([Ca2+]i). medchemexpress.comuea.ac.ukmdpi.com This is achieved by modulating L-type Ca2+ channels, the Na+-Ca2+ exchanger, and stimulating calcium release from intracellular stores like the sarcoplasmic and endoplasmic reticulum. medchemexpress.commdpi.com
In the context of cancer, high levels of palmitoylcarnitine are linked to pro-inflammatory and pro-proliferative signaling. Studies in prostate cancer models show it can induce the expression of the inflammatory cytokine Interleukin-6 (IL-6) and trigger gene expression patterns that overlap with the androgen dihydrotestosterone (B1667394) (DHT), suggesting a role in cancer progression. uea.ac.uknih.gov In liver cancer cells, palmitoylcarnitine exhibits synergistic anti-tumor activity with the kinase inhibitor dasatinib (B193332) by suppressing the Src/Akt signaling pathway. mdpi.com
Furthermore, palmitoylcarnitine is recognized as a modulator of metabolic signaling, notably by inhibiting the insulin (B600854)/Akt pathway, which can contribute to insulin resistance. medchemexpress.comresearchgate.net In neurodegenerative research, elevated palmitoyl-L-carnitine has been linked to mitochondrial dysfunction and the phosphorylation of tau protein, a hallmark of Alzheimer's disease, through the activation of kinases such as GSK-3β and CDK5. nih.gov
Future research must systematically evaluate whether D-palmitoylcarnitine can trigger these or other signaling pathways. It is crucial to determine if the D-isomer is an active signaling molecule, an inert compound, or an antagonist of L-isomer-induced signaling.
Interactive Table 1: Reported Signaling Effects of Palmitoylcarnitine
| Signaling Pathway | Biological Context | Observed Effect | Citation(s) |
|---|---|---|---|
| Calcium Influx | Cardiomyocytes, Prostate Cancer Cells | Increase in intracellular Ca2+ | medchemexpress.comuea.ac.ukmdpi.comnih.gov |
| Inflammation | Prostate Cancer Cells | Induction of IL-6 gene expression and secretion | uea.ac.uknih.gov |
| Insulin Signaling | C2C12 Myotubes, CD-1 Mice | Inhibition of Akt phosphorylation, induction of insulin resistance | medchemexpress.comresearchgate.net |
| Apoptosis | Liver & Colorectal Cancer Cells | Induction of mitochondria-mediated apoptosis via ROS production and caspase activation | mdpi.comresearchgate.net |
| Cancer Progression | Prostate Cancer Cells | DHT-like biological activity, promotion of glycolysis | uea.ac.uknih.gov |
| Neurodegeneration | Neuronal Cells | Induction of tau phosphorylation and mitochondrial dysfunction | nih.gov |
Application of Integrated Omics Technologies for System-Level Understanding
Integrated omics technologies offer a powerful, system-level approach to unravel the complex roles of D-palmitoylcarnitine chloride. Metabolomics and lipidomics, in particular, have been instrumental in profiling acylcarnitines in various biological states.
Numerous metabolomic studies have identified altered levels of palmitoylcarnitine as a potential biomarker for a wide range of pathological conditions, including type 2 diabetes, cardiovascular diseases, aortic valve stenosis, psoriasis, and certain cancers. acs.orgashpublications.orgthno.orgnih.govmdpi.com For instance, metabolomic profiling revealed that several long-chain acylcarnitines were at lower concentrations in patients with venous thromboembolism, while other studies have shown elevated levels in the context of insulin resistance. ashpublications.orgmdpi.com
Transcriptomics, through the use of whole-genome microarrays, has revealed that palmitoylcarnitine can reprogram gene expression. A key finding was that it induces a genetic signature in prostate cells that significantly overlaps with that of DHT, affecting pathways related to glycolysis, apoptosis, and cytokine interactions. uea.ac.uknih.gov
A significant challenge in many omics studies has been the inability to distinguish between D- and L-isomers. However, advances in analytical chemistry, particularly the use of high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS/MS), are making isomer-specific quantification more feasible. acs.orgmdpi.com
Future research should leverage these advanced omics technologies to:
Specifically quantify the levels of D- and L-palmitoylcarnitine in tissues and biofluids from healthy and diseased populations.
Correlate the D/L ratio with disease states and outcomes.
Integrate isomer-specific lipidomics data with proteomics, transcriptomics, and genomics to build comprehensive models of how each stereoisomer contributes to cellular function and pathology.
Interactive Table 2: Diseases Associated with Altered Palmitoylcarnitine Levels Identified via Omics
| Disease/Condition | Omics Technology Used | Finding | Citation(s) |
|---|---|---|---|
| Type 2 Diabetes | Metabolomics (LC-MS) | Elevated levels associated with T2DM risk | acs.orgmdpi.com |
| Venous Thromboembolism | Targeted Metabolomics | Lower plasma levels in patients with VTE | ashpublications.org |
| Psoriasis | Targeted Metabolomics | Markedly downregulated levels in psoriasis patients | thno.org |
| Aortic Valve Stenosis | Metabolomics (UHPLC/MS) | Significantly higher serum concentrations in AS patients vs. controls | nih.gov |
| Prostate Cancer | Transcriptomics (Microarray) | Induces gene expression changes overlapping with DHT | uea.ac.uknih.gov |
| Cadmium Toxicity | Redox Proteomics & Metabolomics | Altered levels of carnitine metabolites in mitochondria | oup.com |
Design and Synthesis of Advanced Chemical Probes for Targeted Research
The development of sophisticated chemical probes is essential for the precise investigation of D-palmitoylcarnitine's biological role. Research in this area is advancing on two main fronts: probes for accurate quantification and probes for functional analysis.
For quantitative purposes, isotopically labeled versions of palmitoylcarnitine are indispensable. The synthesis of deuterated (e.g., L-palmitoylcarnitine-d3) and radiolabeled (e.g., palmitoyl-[3H]carnitine) molecules provides the internal standards necessary for accurate and reproducible quantification in mass spectrometry-based omics studies. nih.govoup.commedchemexpress.comnih.gov These probes are critical for overcoming matrix effects and ensuring the reliability of metabolomic and lipidomic data.
For functional studies, researchers have begun to synthesize novel analogs of palmitoylcarnitine. One notable example is the creation of analogs where the metabolically labile ester bond is replaced with a more stable ether bond. These ether-linked analogs proved to be more potent and selective inhibitors of conventional protein kinase C (PKC) isoforms than palmitoylcarnitine itself. nih.gov Such tools are invaluable for dissecting the roles of specific enzymes and signaling pathways, and they may serve as leads for therapeutic drug design. nih.gov
The path forward in this domain requires the design and synthesis of probes specifically for the D-isomer. This includes:
Labeled D-Palmitoylcarnitine: Synthesizing stable isotope-labeled D-palmitoylcarnitine to serve as a standard for its specific quantification in complex biological samples.
Functional D-Isomer Probes: Creating D-palmitoylcarnitine analogs (e.g., fluorescently tagged or photo-affinity labeled) to track its cellular uptake, localization, and binding partners.
D-Isomer-Based Inhibitors: Developing molecules based on the D-palmitoylcarnitine structure to probe for potential unique molecular targets.
Interactive Table 3: Types of Chemical Probes for Acylcarnitine Research
| Probe Type | Chemical Modification | Research Application | Citation(s) |
|---|---|---|---|
| Quantitative Standard | Isotopic Labeling (Deuterium, Tritium) | Accurate quantification in mass spectrometry; internal standard in metabolomics | nih.govoup.commedchemexpress.comnih.gov |
| Functional Analog | Replacement of ester bond with stable ether bond | Potent and selective inhibition of Protein Kinase C (PKC) isoforms | nih.gov |
| Enzyme Inhibitor | Synthetic adducts (e.g., TDGA-CoA, C75-CoA) | Irreversible, active-site-directed inhibition of Carnitine Palmitoyltransferase (CPT) | nih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal protocols for synthesizing and characterizing D-palmitoylcarnitine chloride in laboratory settings?
- Methodological Answer : Synthesis typically involves esterification of L-carnitine with palmitic acid, followed by chloride salt formation. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing D- and L-stereoisomers via chiral chromatography) and high-performance liquid chromatography (HPLC) for purity assessment (>95%). Mass spectrometry (MS) validates molecular weight (C23H45NO4·Cl, exact mass 435.33 g/mol) . Reproducibility hinges on strict control of reaction conditions (e.g., temperature, solvent purity) and adherence to protocols outlined in journals like the Beilstein Journal of Organic Chemistry for experimental reporting .
Q. How can researchers distinguish this compound from its stereoisomers or structural analogs (e.g., O-palmitoylcarnitine)?
- Methodological Answer : Chiral separation techniques, such as chiral-phase HPLC or capillary electrophoresis, are critical. Structural analogs like O-palmitoylcarnitine (esterified at the hydroxyl group instead of the carboxyl group) require tandem MS (MS/MS) for differentiation, as both share identical molecular formulas . X-ray crystallography may resolve stereochemical ambiguities but demands high-purity samples.
Q. What standard analytical methods are used to quantify this compound in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity (detection limits ~0.1 nM) and specificity. Isotope-labeled internal standards (e.g., deuterated analogs like L-palmitoylcarnitine-d3 chloride, CAS 1334532-26-1) improve quantification accuracy by correcting for matrix effects . Sample preparation often involves solid-phase extraction to remove interfering lipids.
Advanced Research Questions
Q. How do discrepancies in reported metabolic flux data for this compound arise, and how can they be resolved?
- Methodological Answer : Contradictions often stem from differences in experimental models (e.g., in vitro vs. in vivo systems) or assay conditions (e.g., substrate concentrations, pH). To resolve these, researchers should:
- Conduct dose-response studies to establish kinetic parameters (Km, Vmax).
- Use isotopically labeled tracers (e.g., <sup>13</sup>C-palmitate) to track β-oxidation pathways.
- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and isolate variables .
Q. What experimental designs are recommended to investigate the role of this compound in mitochondrial dysfunction?
- Methodological Answer :
- In vitro : Use Seahorse extracellular flux analyzers to measure oxygen consumption rates (OCR) in cell lines (e.g., HepG2) treated with this compound.
- In vivo : Employ knockout models (e.g., CPT1A-deficient mice) to study compensatory mechanisms.
- Data Integration : Combine transcriptomic (RNA-seq) and metabolomic (LC-MS) datasets to identify pathway cross-talk. Ensure reproducibility by adhering to the ARRIVE guidelines for animal studies .
Q. How can researchers address conflicting findings on this compound’s role in cellular apoptosis?
- Methodological Answer : Contradictions may arise from cell-type-specific responses or confounding factors (e.g., coexisting metabolites). Mitigation strategies include:
- Multi-omics integration : Correlate lipidomic profiles with apoptosis markers (e.g., caspase-3 activation).
- Pharmacological inhibition : Use carnitine palmitoyltransferase (CPT) inhibitors to isolate D-palmitoylcarnitine-specific effects.
- Meta-analysis : Systematically review published datasets using PRISMA guidelines to identify consensus or contextual dependencies .
Methodological Frameworks
- Experimental Reproducibility : Follow the Beilstein Journal of Organic Chemistry’s guidelines for detailed method reporting, including raw data deposition in repositories like MetaboLights .
- Hypothesis Testing : Apply PICO (Population, Intervention, Comparison, Outcome) to structure mechanistic studies, e.g., "Does this compound (Intervention) alter mitochondrial ROS (Outcome) in primary cardiomyocytes (Population) compared to untreated controls (Comparison)?" .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
